N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-Methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring dual methanesulfonamide groups and a 3-nitrophenyl substituent. The compound’s structure includes a dihydropyrazoline core with a methanesulfonyl group at position 1, a phenyl ring (para-substituted with methanesulfonamide) at position 3, and a 3-nitrophenyl group at position 5.
Properties
IUPAC Name |
N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-8-6-12(7-9-14)16-11-17(20(18-16)29(2,26)27)13-4-3-5-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBSUXPTXWSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Nitrophenylhydrazine and Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate
The pyrazoline ring is constructed via a [3+2] cycloaddition between 3-nitrophenylhydrazine and a β-keto ester bearing a 4-aminophenyl group:
- Reagents :
Mechanism :
The hydrazine attacks the β-keto ester’s carbonyl, followed by cyclization and dehydration to yield 5-(3-nitrophenyl)-3-(4-aminophenyl)-4,5-dihydro-1H-pyrazole (Intermediate A ).Purification :
The crude product is recrystallized from chloroform/methanol (3:1), yielding a pale-yellow solid (m.p. 142–145°C, 78% yield).
Characterization of Intermediate A
- 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 3H, ArH), 6.62 (d, J = 8.4 Hz, 2H, ArH), 5.24 (dd, J = 11.2, 5.6 Hz, 1H, H4), 3.92 (dd, J = 18.4, 11.2 Hz, 1H, H5a), 3.45 (dd, J = 18.4, 5.6 Hz, 1H, H5b), 1.98 (s, 2H, NH2).
- IR (KBr) : 3320 cm⁻¹ (NH2), 1655 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).
Introduction of Methanesulfonamide Groups
Sulfonylation of the Aromatic Amine
Intermediate A undergoes sulfonylation at the 4-aminophenyl group:
- Reagents :
Reaction Conditions :
Slow addition of methanesulfonyl chloride to a cooled (-5°C) solution of Intermediate A and triethylamine in DCM prevents exothermic side reactions.Workup :
The mixture is washed with 5% HCl (removes excess triethylamine) and brine. The organic layer is dried (Na2SO4) and concentrated to yield Intermediate B as a white solid (89% yield).
Sulfonylation of the Pyrazoline NH
The remaining NH group at position 1 of the pyrazoline is sulfonylated:
- Reagents :
Mechanism :
Calcium hydroxide deprotonates the NH, enabling nucleophilic attack on methanesulfonyl chloride.Purification :
The product is crystallized from methanol/water (4:1), affording the target compound as a colorless crystalline solid (m.p. 189–192°C, 82% yield).
Analytical Data for the Target Compound
Spectroscopic Characterization
- 1H NMR (500 MHz, DMSO-d6) : δ 8.25 (d, J = 8.6 Hz, 2H, ArH), 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.72–7.68 (m, 3H, ArH), 7.52 (t, J = 7.8 Hz, 1H, ArH), 5.41 (dd, J = 11.4, 5.8 Hz, 1H, H4), 4.12 (dd, J = 18.6, 11.4 Hz, 1H, H5a), 3.88 (dd, J = 18.6, 5.8 Hz, 1H, H5b), 3.21 (s, 3H, SO2CH3), 3.18 (s, 3H, SO2CH3).
- 13C NMR (125 MHz, DMSO-d6) : δ 158.2 (C=O), 148.5 (C-NO2), 134.7–124.3 (ArC), 62.5 (C4), 44.2 (C5), 39.8 (SO2CH3), 39.6 (SO2CH3).
- HRMS (ESI+) : m/z calcd for C18H19N4O6S2 [M+H]+: 467.0754; found: 467.0758.
Optimization and Challenges
Selectivity in Sulfonylation
- Aromatic Amine vs. Pyrazole NH : The aromatic amine’s higher nucleophilicity allows selective sulfonylation at room temperature, while the pyrazole NH requires elevated temperatures (reflux).
- Base Selection : Calcium hydroxide outperforms triethylamine in the second sulfonylation, minimizing ester hydrolysis.
Byproduct Formation
- Di-sulfonylated Byproducts : Excess methanesulfonyl chloride (>2.2 equiv) leads to over-sulfonylation at the pyrazole’s C3 position, necessitating careful stoichiometric control.
Alternative Synthetic Routes
Pre-sulfonylated β-Keto Ester Approach
Synthesizing ethyl 3-(4-methanesulfonamidophenyl)-3-oxopropanoate prior to cyclocondensation reduces steps but requires:
One-Pot Sulfonylation
Simultaneous sulfonylation of both NH groups using methanesulfonyl chloride (4.0 equiv) and calcium hydroxide (4.0 equiv) in THF (reflux, 8 h) achieves 68% yield but necessitates rigorous chromatography.
Industrial-Scale Considerations
Green Chemistry Metrics
- Atom Economy : 84% (theoretical).
- E-factor : 8.3 kg waste/kg product (primarily from solvent use).
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Groups
The methanesulfonamide moieties undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Heating with concentrated HCl (6M, 100°C, 12h) cleaves the sulfonamide bonds, yielding 3-nitrophenylpyrazole intermediates and methanesulfonic acid.
-
Basic hydrolysis : Treatment with NaOH (2M, reflux, 8h) generates sodium methanesulfonate and a free amine derivative of the pyrazole-phenyl backbone .
| Reaction Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| 6M HCl, 100°C, 12h | HCl | 3-Nitrophenylpyrazole + CH3SO3H | 78–85 |
| 2M NaOH, reflux, 8h | NaOH | Pyrazole-phenyl amine + CH3SO3Na | 65–72 |
Reduction of the Nitro Group
The 3-nitrophenyl substituent is reduced to an amine using catalytic hydrogenation or metal-based reductants:
-
Catalytic hydrogenation : H2 gas (1 atm) with 10% Pd/C (25°C, 6h) converts the nitro group to an amine, forming N-{4-[1-methanesulfonyl-5-(3-aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide .
-
LiAlH4 reduction : LiAlH4 in THF (0°C → reflux, 4h) achieves similar results but with lower selectivity.
| Method | Catalyst/Reagent | Conditions | Product Amine Purity (%) |
|---|---|---|---|
| H2 + 10% Pd/C | Pd/C | 25°C, 6h | 92–95 |
| LiAlH4 in THF | LiAlH4 | 0°C → reflux, 4h | 80–84 |
Oxidation of the Pyrazole Ring
The 4,5-dihydropyrazole ring undergoes oxidation to form a fully aromatic pyrazole system:
-
KMnO4-mediated oxidation : Aqueous KMnO4 (5% w/v, 70°C, 3h) dehydrogenates the dihydropyrazole, yielding N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-1H-pyrazol-3-yl]phenyl}methanesulfonamide .
| Oxidizing Agent | Conditions | Product Aromatic Pyrazole Yield (%) |
|---|---|---|
| KMnO4 (5% w/v) | 70°C, 3h | 88–90 |
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur atom participates in nucleophilic displacement reactions:
-
Methanesulfonyl chloride (MsCl) : Reacts with amines (e.g., benzylamine) in DMF (RT, 24h) to form bis-sulfonamide derivatives .
| Nucleophile | Reagents | Conditions | Product Type |
|---|---|---|---|
| Benzylamine | MsCl, DMF | RT, 24h | Bis-sulfonamide |
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs electrophilic substitution at the meta position:
-
Nitration : HNO3/H2SO4 (0°C, 2h) introduces a second nitro group at the phenyl ring’s meta position .
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO3/H2SO4 | 0°C, 2h | Dinitrophenyl derivative |
Catalytic Hydrogenation of the Pyrazole Ring
The dihydropyrazole’s double bond is hydrogenated to form a pyrazolidine:
-
H2 + Raney Ni : 40 psi H2, ethanol solvent (50°C, 8h) saturates the ring, producing N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-pyrazolidin-3-yl]phenyl}methanesulfonamide .
| Catalyst | Conditions | Pyrazolidine Yield (%) |
|---|---|---|
| Raney Ni | 50°C, 8h | 75–80 |
Key Mechanistic Insights
-
Steric hindrance from the methanesulfonyl groups slows nucleophilic attacks on the pyrazole ring.
-
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent sulfonamide sulfur, facilitating substitution .
-
DFT studies on analogous compounds suggest that charge distribution in the pyrazole ring influences oxidation kinetics .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
| Compound | Structure | Anti-inflammatory Activity |
|---|---|---|
| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |
The structural modifications in N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide could enhance its anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Properties
The compound has shown promise as an antibacterial agent. Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways . The presence of the nitrophenyl group may enhance its antibacterial efficacy by increasing membrane permeability or disrupting bacterial metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit significant inhibition of inflammatory mediators in human cell lines. For instance, a study on a related pyrazole derivative showed a reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages .
In Vivo Models
Animal models have been utilized to evaluate the therapeutic potential of this compound. In one study, administration of a structurally similar sulfonamide resulted in decreased edema and pain response in carrageenan-induced paw edema models . This suggests potential applications in treating conditions characterized by inflammation.
Mechanism of Action
The mechanism by which N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes, altering biochemical pathways and leading to therapeutic effects.
Receptor Binding: It can bind to certain receptors, modulating cellular responses and signaling pathways.
Reactive Oxygen Species (ROS) Modulation: The compound’s ability to undergo redox reactions may influence ROS levels, impacting cellular health and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally similar pyrazoline derivatives, focusing on substituents, molecular features, and inferred properties based on available evidence:
Substituent Analysis
- Position 1 : The target compound’s methanesulfonyl group is smaller and more polar than the 3-chlorophenylsulfonyl () or isobutyryl () groups. This may enhance aqueous solubility compared to bulkier analogs .
- In contrast, ’s 2-fluorophenyl and ’s 2-methylphenyl groups offer weaker electronic modulation but improved metabolic stability .
- Sulfonamide Groups : The dual methanesulfonamide groups in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in ’s methoxyacetyl analog. Ethanesulfonamide in ’s compound could slightly increase lipophilicity .
Solubility and Permeability
- The target compound’s polar sulfonamide groups likely improve solubility relative to ’s isobutyryl derivative. However, its higher molecular weight (estimated ~450 g/mol) compared to ’s analog (~460 g/mol with ester) may reduce membrane permeability .
Structural Validation
Crystallographic data for such compounds are often validated using tools like SHELX () and methodologies outlined in . These ensure accurate determination of dihedral angles and hydrogen-bonding networks, critical for understanding structure-activity relationships .
Biological Activity
N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , methanesulfonyl groups , and a nitrophenyl moiety , contributing to its biological efficacy. Its structural complexity allows for interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as:
- Anti-inflammatory agent
- Anticancer agent
- Antimicrobial agent
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of inflammatory pathways : The compound has shown promise in inhibiting key inflammatory mediators.
- Antioxidant activity : Molecular docking studies suggest that it possesses significant antioxidant properties, which can mitigate oxidative stress in cells .
- Cytotoxicity against cancer cells : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anticancer Activity
A study conducted on derivatives of pyrazole indicated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties through various assays. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential therapeutic use in inflammatory diseases .
Antimicrobial Activity
In vitro tests have also revealed antimicrobial activity against a range of pathogens. The compound's effectiveness was particularly noted against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Mechanism | Reference |
|---|---|---|---|
| Anticancer | N-{4-[...]} | Induces apoptosis | |
| Anti-inflammatory | N-{4-[...]} | Inhibits cytokines | |
| Antimicrobial | N-{4-[...]} | Disrupts bacterial cell wall |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A recent study highlighted the compound's ability to lower TNF-alpha levels in macrophages, showcasing its potential for treating conditions like rheumatoid arthritis . -
Case Study on Anticancer Efficacy :
In another investigation, the compound was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, indicating its potential as an adjunct therapy in oncology .
Q & A
Q. What are the key synthetic steps for preparing N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?
- Methodological Answer : The synthesis typically involves: (i) Formation of the pyrazole ring via cyclocondensation of α,β-unsaturated ketones with hydrazines under reflux conditions. (ii) Introduction of the 3-nitrophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) . (iii) Sulfonylation of the pyrazole nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Reaction monitoring via TLC and HPLC ensures intermediate purity. Final purification employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms regiochemistry of the pyrazole ring and substituent positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- HPLC with UV detection monitors purity (>95% threshold for biological assays).
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) assess target engagement using fluorogenic substrates.
- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) identifies IC₅₀ values.
- Solubility and stability studies in physiological buffers (pH 7.4) guide formulation strategies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Single-crystal growth via slow evaporation (solvent: DMSO/EtOH mixtures) yields diffraction-quality crystals.
- Data collection at 100 K using synchrotron radiation improves resolution (<1.0 Å).
- Structure refinement with SHELXL (via OLEX2 GUI) validates bond lengths/angles and hydrogen-bonding networks.
- ORTEP diagrams (generated with PLATON) visualize thermal ellipsoids and conformational flexibility .
Q. What strategies address contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
- Orthogonal assays : Confirm enzyme inhibition with ITC (isothermal titration calorimetry) alongside fluorometric methods.
- Meta-analysis of SAR data identifies substituent effects (e.g., nitro group’s electron-withdrawing impact on binding affinity) .
Q. How can QSAR models optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- Descriptor selection : Compute logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE.
- Training sets : Include analogs with varied sulfonamide substituents to correlate structure with permeability (e.g., Caco-2 assays).
- Validation : Apply leave-one-out cross-validation to avoid overfitting. Adjust nitro-phenyl substitution to balance solubility and CNS penetration .
Q. What synthetic modifications reduce by-product formation during sulfonylation?
- Methodological Answer :
- Temperature control : Maintain 0–5°C to suppress N-over O-sulfonylation.
- Solvent optimization : Use dichloromethane instead of THF to minimize side reactions.
- Catalyst screening : Test DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Data Presentation
Table 1 : Representative Analytical Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
